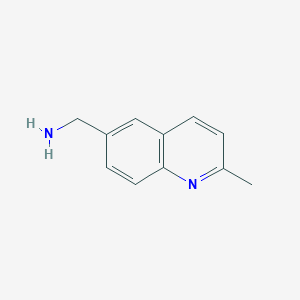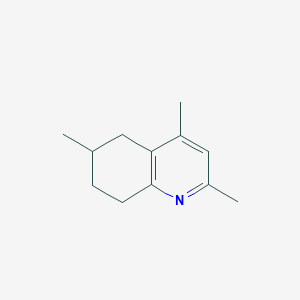
Decahydroquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroquinoxaline-2-carbonitrile is a heterocyclic compound with the molecular formula C9H15N3. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its unique structure, which includes a fully saturated quinoxaline ring fused with a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with a suitable nitrile source under microwave irradiation. This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and microwave-assisted synthesis are commonly used .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
科学的研究の応用
デカヒドロキノキサリン-2-カルボニトリルは、科学研究において幅広い用途があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性および抗癌性などの生物活性分子の可能性について調査されています.
作用機序
デカヒドロキノキサリン-2-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。例えば、その抗菌活性は、細菌のDNA合成を阻害する能力によるものです。 この化合物の抗癌活性は、特定の細胞経路を標的とすることで癌細胞のアポトーシスを誘導する能力に関連しています .
類似化合物:
キノキサリン: ニトリル基がない類似の構造を持つ親化合物。
キノキサリン-2-カルボニトリル: 不飽和キノキサリン環を持つ類似の化合物。
3-アリール-キノキサリン-2-カルボニトリル: アリール基置換を持つ誘導体.
独自性: デカヒドロキノキサリン-2-カルボニトリルは、完全に飽和されたキノキサリン環とニトリル基の存在のために独特です。この組み合わせは、様々な研究や産業用途において貴重な化合物にする、独特の化学的特性と反応性を付与します。
類似化合物との比較
Quinoxaline: A parent compound with a similar structure but lacking the nitrile group.
Quinoxaline-2-carbonitrile: A similar compound with an unsaturated quinoxaline ring.
3-Aryl-quinoxaline-2-carbonitrile: A derivative with an aryl group substitution.
Uniqueness: Decahydroquinoxaline-2-carbonitrile is unique due to its fully saturated quinoxaline ring and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h7-9,11-12H,1-4,6H2 |
InChIキー |
PIZBNZNIVBPIRU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)NCC(N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)
![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)







![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
